2-Methoxy-2-methylbutan-1-ol

描述

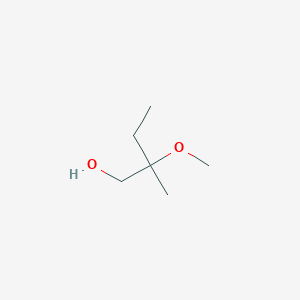

2-Methoxy-2-methylbutan-1-ol is a branched primary alcohol with a methoxy (-OCH₃) substituent at the second carbon. Its structure combines features of both alcohols and ethers, leading to unique physicochemical properties.

属性

IUPAC Name |

2-methoxy-2-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-6(2,5-7)8-3/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCCOJNCORYLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626978 | |

| Record name | 2-Methoxy-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143222-30-4 | |

| Record name | 2-Methoxy-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Methoxy-2-methylbutan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the double bond of the alkene reacts with the methanol to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the reaction and increase the rate of production.

化学反应分析

Types of Reactions

2-Methoxy-2-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 2-methoxy-2-methylbutanal or 2-methoxy-2-methylbutanone.

Reduction: Formation of 2-methoxy-2-methylbutane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Methoxy-2-methylbutan-1-ol has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential use in drug formulation and delivery.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用机制

The mechanism of action of 2-Methoxy-2-methylbutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxy group can participate in electron-donating interactions, affecting the compound’s overall chemical behavior.

相似化合物的比较

Structural and Functional Group Analysis

- 2-Methoxy-2-methylbutan-1-ol features a hydroxyl (-OH) group at the primary carbon (C1) and a methoxy group at C2, adjacent to a methyl branch. This combination reduces hydrogen-bonding capacity compared to non-ether alcohols but enhances steric hindrance.

- 2-Methyl-2-butanol (tertiary alcohol): A tertiary alcohol with a hydroxyl group at C2 and two methyl branches. Lacks the methoxy group, resulting in stronger hydrogen bonding but lower thermal stability compared to ether-containing analogs .

- 2-Ethyl-2-methylbutan-1-ol (primary alcohol) : Structurally similar but substitutes the methoxy group with an ethyl chain. The absence of an ether linkage increases polarity and boiling point relative to methoxy derivatives .

- Methyl butyl ether : A simple ether lacking a hydroxyl group. Exhibits lower boiling points due to the absence of hydrogen bonding, highlighting the role of the -OH group in this compound .

Physicochemical Properties

Table 1 compares key properties of this compound (inferred) with similar compounds:

*Estimated based on structural analogs.

Key Observations :

- The methoxy group in this compound likely reduces its boiling point compared to primary alcohols like 3-methyl-2-buten-1-ol (140°C) but increases it relative to simple ethers like methyl butyl ether (69°C) .

- Density is expected to be higher than tertiary alcohols (e.g., 2-methyl-2-butanol: 0.808) due to increased molecular weight from the methoxy group .

- Solubility in water is moderate, as the hydroxyl group enables hydrogen bonding, while the methoxy and branched structure limit hydrophilicity.

生物活性

2-Methoxy-2-methylbutan-1-ol, also known as 2M2B, is a branched-chain aliphatic alcohol with the chemical formula . It has garnered attention in various fields due to its potential biological activities, including antimicrobial properties and its role in metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Structure and Composition

The molecular structure of this compound features a methoxy group () attached to the second carbon of a methylbutanol chain. This unique structure contributes to its solubility and reactivity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 118.18 g/mol |

| Boiling Point | 140 °C |

| Density | 0.85 g/cm³ |

| Solubility | Soluble in water and organic solvents |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use in food preservation and as a natural antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted by Jiaming Huang et al. demonstrated that this compound exhibited significant inhibitory activity against spoilage bacteria, reducing their growth by over 99% under specific conditions (Huang et al., 2024) . The Minimum Inhibitory Concentration (MIC) for E. coli was found to be less than 1.10 μM, indicating its potency.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. An acute dermal toxicity study revealed no fatalities at doses up to 2000 mg/kg body weight . Furthermore, repeated dose toxicity studies indicated a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg for males and 250 mg/kg for females .

Metabolic Pathways

In yeast, this compound is involved in the isoleucine degradation pathway, contributing to metabolic processes that are essential for cellular function and energy production . This pathway's significance underscores the compound's biological relevance across different organisms.

Summary of Key Studies

Implications for Food Preservation

The antimicrobial properties of this compound suggest its application in food preservation technologies. By inhibiting bacterial growth, it can enhance the shelf life of perishable products while maintaining safety standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。